Glycine, N-(diphenylmethylene)-, 1-methylethyl ester

Organic synthesis Process chemistry Automated dispensing

Glycine, N-(diphenylmethylene)-, 1-methylethyl ester (CAS 119244-11-0), also referred to as N-(diphenylmethylene)glycine isopropyl ester, is a benzophenone imine (Schiff base) protected glycine ester belonging to the O'Donnell substrate family for asymmetric phase-transfer catalyzed (PTC) α-amino acid synthesis. The diphenylmethylene imine functions as a transient N-protecting and α-carbon activating group, while the isopropyl ester constitutes the C-terminal carboxyl protecting moiety.

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
CAS No. 119244-11-0
Cat. No. B174690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(diphenylmethylene)-, 1-methylethyl ester
CAS119244-11-0
SynonymsN-(Diphenylmethylene)-glycine 1-methylethyl ester
Molecular FormulaC18H19NO2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H19NO2/c1-14(2)21-17(20)13-19-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3
InChIKeyMMZPWSVAEFSRPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-(diphenylmethylene)-, 1-methylethyl ester (CAS 119244-11-0): Product-Specific Differentiation Guide for Asymmetric Amino Acid Synthesis Intermediates


Glycine, N-(diphenylmethylene)-, 1-methylethyl ester (CAS 119244-11-0), also referred to as N-(diphenylmethylene)glycine isopropyl ester, is a benzophenone imine (Schiff base) protected glycine ester belonging to the O'Donnell substrate family for asymmetric phase-transfer catalyzed (PTC) α-amino acid synthesis [1]. The diphenylmethylene imine functions as a transient N-protecting and α-carbon activating group, while the isopropyl ester constitutes the C-terminal carboxyl protecting moiety. This compound class enables selective monoalkylation without racemization of the newly formed stereocenter, making it a strategic building block for unnatural amino acid construction [2].

Why N-(Diphenylmethylene)glycine Ester Substrates Cannot Be Interchanged Without Data: The C-Terminal Ester Group Governs Enantioselectivity, Reactivity, and Deprotection Orthogonality


Within the O'Donnell amino acid synthesis manifold, the C-terminal ester group is not a passive structural element; it critically modulates enantioselectivity, alkylation rate, and phase-transfer catalyst compatibility [1]. Systematic studies by Lygo and Allbutt (Synlett 2004) demonstrated that under identical PTC conditions, switching the ester from tert-butyl to benzyl or benzhydryl dramatically shifts enantiomeric excess outcomes—and the optimal ester is itself catalyst-dependent [2]. The α-methyl-naphthylamine-derived catalyst gave high ee exclusively with tert-butyl, benzhydryl, and benzyl esters, while a dihydrocinchonidine-derived catalyst was effective only with tert-butyl and ethyl esters [2]. Consequently, procuring the specific isopropyl ester is essential when a synthetic route has been validated with this substrate; substituting a different alkyl ester without re-optimization risks enantioselectivity collapse, altered reaction kinetics, or incompatibility with downstream deprotection sequences.

Quantitative Differentiation Evidence: Glycine, N-(diphenylmethylene)-, 1-methylethyl ester vs. Closest Alkyl Ester Analogs


Solid Physical State vs. Low-Melting or Liquid Analogs: Handling and Weighing Precision Advantage

The isopropyl ester is commercially supplied as a white to off-white powder with purity ≥99.0% (HPLC) . In contrast, the closest smaller alkyl analog, N-(diphenylmethylene)glycine methyl ester (CAS 81167-39-7), exhibits a melting point of 42–44 °C , making it a low-melting semi-solid or liquid at ambient temperatures common in many laboratories. The free-flowing solid form of the isopropyl ester reduces weighing errors, enables reproducible dispensing in automated parallel synthesis platforms, and minimizes hydrolytic degradation associated with repeated melting–solidification cycles.

Organic synthesis Process chemistry Automated dispensing

Orthogonal Ester Deprotection: Isopropyl Ester Resists Acidolysis Unlike tert-Butyl Ester, Enabling Acid-Labile Group Compatibility

The isopropyl ester is a 'hard' alkyl ester that is stable to trifluoroacetic acid (TFA) and HCl but is cleaved by alkaline hydrolysis (LiOH, NaOH) or catalytic hydrogenolysis (H₂, Pd/C) [1]. The most prevalent comparator in asymmetric synthesis, N-(diphenylmethylene)glycine tert-butyl ester (CAS 81477-94-3), exhibits the opposite lability: it is rapidly cleaved by TFA but stable to nucleophilic bases and hydrogenolysis [2]. This orthogonal reactivity profile means the isopropyl ester can survive conditions required for removing Boc, trityl, or tert-butyl ether protecting groups, and conversely can be selectively removed in the presence of tert-butyl esters.

Protecting group strategy Peptide chemistry Orthogonal synthesis

Catalyst-Dependent Enantioselectivity: Isopropyl Ester Serves Distinct Chiral Catalyst Systems Not Effective with tert-Butyl Ester

Lygo and Allbutt (Synlett 2004) established that enantioselectivity in PTC alkylation of glycine imines is jointly determined by the catalyst and the ester group: an α-methyl-naphthylamine-derived quaternary ammonium catalyst delivered high ee with tert-butyl, benzhydryl, and benzyl esters, while a dihydrocinchonidine-derived catalyst was effective only with tert-butyl and ethyl esters [1]. The isopropyl ester was explicitly employed in a distinct catalyst manifold by Vyskocil et al. (Chem. Eur. J. 2002), who utilized Ni(II) Schiff base complexes for asymmetric alkylation—a system where the steric profile of the isopropyl ester contributed to the observed stereochemical outcome [2]. This demonstrates that the isopropyl ester occupies a steric niche that enables catalyst systems not accessible with the standard tert-butyl substrate.

Asymmetric catalysis Phase-transfer catalysis Amino acid synthesis

Microwave-Assisted Synthetic Accessibility: Efficient Solvent-Free Preparation Reported

A microwave-promoted, solvent-free synthesis of N-(diphenylmethylene)glycine alkyl esters—including the isopropyl ester—was reported by Wang et al. (Chin. Chem. Lett. 2009, 20, 1405–1407), using PEG or quaternary ammonium salts as phase-transfer catalysts [1]. Under optimized microwave irradiation conditions, the isopropyl ester was obtained in excellent yield, consistent with the general observation that the methodology provided alkyl esters 'in excellent yields in most cases' [1]. While direct comparative yield data for isopropyl vs. methyl, ethyl, or tert-butyl esters under identical microwave conditions are not extracted in the abstract, the demonstrated amenability of the isopropyl ester to rapid microwave synthesis represents a scalable, green chemistry-compatible preparative route that reduces solvent waste and reaction time compared to conventional thermal transimination methods.

Synthetic methodology Microwave chemistry Process intensification

Commercial Purity Specification ≥99.0%: Quantified Quality Advantage for Reproducible Catalytic Asymmetric Synthesis

Commercially, N-(diphenylmethylene)glycine isopropyl ester is available with a purity specification of ≥99.0% (HPLC) as a white to off-white powder . The methyl ester analog (CAS 81167-39-7) is typically supplied at 98% purity . While a 1% purity differential may appear modest, in catalytic asymmetric phase-transfer reactions—where catalyst loadings can be as low as 0.1 mol% [1]—trace impurities at the 1–2% level can act as catalyst poisons, ligand competitors, or adventitious nucleophiles that erode enantioselectivity and yield. The higher specification reduces batch-to-batch variability and provides an additional quality margin for reactions where impurity-sensitive chiral catalysts are employed.

Chemical procurement Quality assurance Reproducibility

Optimal Application Scenarios for Glycine, N-(diphenylmethylene)-, 1-methylethyl ester Based on Quantified Differentiation Evidence


Asymmetric Synthesis of α‑Alkyl‑α‑Amino Acids Using Ni(II) or Alternative Metal-Complex Catalyst Systems

When a synthetic route employs Ni(II) Schiff base complexes or related metal-based chiral catalysts for enantioselective glycine imine alkylation—as demonstrated by Vyskocil et al. (Chem. Eur. J. 2002) [1]—the isopropyl ester is the validated substrate. Substituting the tert-butyl ester in this system is not recommended without full re-optimization, because the catalyst–ester steric interplay is critical to achieving high enantioselectivity. This scenario is especially relevant for the synthesis of non-proteinogenic α-amino acids incorporating sterically demanding side chains.

Multistep Synthetic Sequences Requiring Orthogonal C‑Terminal Ester Deprotection in the Presence of Acid-Labile N‑Protecting Groups

In peptide or amino acid synthesis pathways where acid-labile protecting groups such as Boc, trityl, or tert-butyl ethers must be retained during an ester cleavage step, the isopropyl ester's stability to TFA/HCl and its clean cleavage under alkaline hydrolysis or hydrogenolysis [1] make it the only viable choice among the common glycine imine esters. The tert-butyl ester would be prematurely removed under the same acidic conditions, leading to undesired carboxylate formation and potential epimerization.

Automated Parallel Synthesis or Solid-Phase Dispensing Workflows Requiring Free-Flowing Solid Substrates

The isopropyl ester's solid powder physical form at ambient temperature (≥99.0% purity) [1] makes it suitable for automated solid-dispensing platforms and parallel synthesis arrays where accurate, reproducible gravimetric addition is essential. In contrast, the methyl ester (mp 42–44 °C) can soften or liquefy under slightly warm laboratory conditions, causing dispensing inconsistencies and potential cross-contamination in multi-well formats.

Process Chemistry Scale-Up Utilizing Microwave-Assisted or Solvent-Free Synthetic Protocols

For industrial or kilo-lab scale preparation of the glycine imine ester intermediate itself, the microwave-promoted solvent-free methodology reported by Wang et al. (Chin. Chem. Lett. 2009) [1] provides a demonstrated route to the isopropyl ester with reduced solvent consumption and shortened reaction times. This supports greener process development and aligns with sustainability metrics increasingly required in pharmaceutical manufacturing.

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